2-Iodo-4-methylthiophene
Overview
Description
2-Iodo-4-methylthiophene is a heterocyclic compound that belongs to the thiophene family Thiophenes are five-membered rings containing one sulfur atom
Preparation Methods
The synthesis of 2-Iodo-4-methylthiophene can be achieved through several methods. One common approach involves the iodination of 4-methylthiophene. This reaction typically uses iodine (I2) and a suitable oxidizing agent, such as nitric acid (HNO3) or hydrogen peroxide (H2O2), under controlled conditions to introduce the iodine atom at the 2-position of the thiophene ring .
Another method involves the use of organometallic reagents. For instance, the reaction of 4-methylthiophene with an iodine source in the presence of a palladium catalyst can lead to the formation of this compound. This method is often preferred for its high selectivity and yield .
Chemical Reactions Analysis
2-Iodo-4-methylthiophene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in this compound can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, to form carbon-carbon bonds.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can lead to the formation of dihydrothiophenes.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with phenylboronic acid can yield 2-phenyl-4-methylthiophene .
Scientific Research Applications
2-Iodo-4-methylthiophene has a wide range of applications in scientific research:
Organic Synthesis: It serves as a versatile building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates with anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: this compound is employed in the fabrication of organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of 2-Iodo-4-methylthiophene depends on its specific application. In organic synthesis, its reactivity is primarily due to the presence of the iodine atom, which can act as a leaving group in substitution reactions or participate in coupling reactions. In medicinal chemistry, the compound’s biological activity is often related to its ability to interact with specific molecular targets, such as enzymes or receptors, through various binding interactions .
Comparison with Similar Compounds
2-Iodo-4-methylthiophene can be compared with other thiophene derivatives, such as 2-bromo-4-methylthiophene and 2-chloro-4-methylthiophene. While all these compounds share a similar thiophene core, the different halogen substituents impart distinct reactivity and properties. For example, the iodine atom in this compound is larger and more polarizable than bromine or chlorine, which can influence the compound’s reactivity in substitution and coupling reactions .
Similar compounds include:
- 2-Bromo-4-methylthiophene
- 2-Chloro-4-methylthiophene
- 2-Iodo-5-methylthiophene
These compounds are often used in similar applications but may offer different advantages depending on the specific requirements of the reaction or application.
Properties
IUPAC Name |
2-iodo-4-methylthiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IS/c1-4-2-5(6)7-3-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWHJEWBLTYDUKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80631715 | |
Record name | 2-Iodo-4-methylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80631715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16488-58-7 | |
Record name | 2-Iodo-4-methylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80631715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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